![molecular formula C25H22O5 B2423327 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one CAS No. 844822-26-0](/img/no-structure.png)

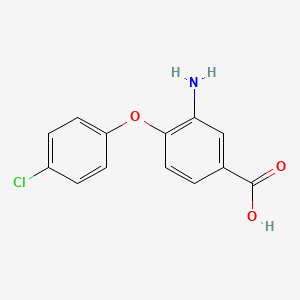

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

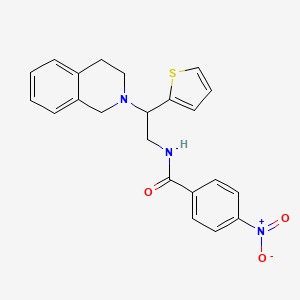

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one, also known as EPM-102, is a synthetic compound that belongs to the class of flavonoids. EPM-102 has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

科学的研究の応用

Synthesis and Characterization

Research has developed various synthetic routes and characterizations for compounds structurally related to 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one. For instance, studies have shown efficient synthetic protocols for chromen-4-ones and their derivatives, highlighting the versatility of these compounds in organic synthesis. The synthesis of novel polystyrene-supported catalysts for the Michael addition, critical in the synthesis of Warfarin analogues, showcases the potential of chromen-4-one derivatives in medicinal chemistry and catalysis (Alonzi et al., 2014).

Phototransformation and Photophysical Properties

Phototransformation studies on chromen-4-ones have revealed unique photophysical behaviors, such as regioselective photocyclisation and dealkoxylation processes. This research opens new avenues for the development of photofunctional materials based on chromen-4-one structures (Khanna et al., 2015).

Antimicrobial Activity

The antimicrobial properties of chromen-4-one derivatives have been extensively studied, indicating their potential as antibacterial and antifungal agents. Microwave-assisted synthesis of novel chromen-4-ones has shown promising antimicrobial activity, highlighting the therapeutic potential of these compounds (Ashok et al., 2016).

Electrochromic and Photovoltaic Properties

Studies on chromen-2-one-based organic dyes for dye-sensitized solar cells have demonstrated their utility in enhancing solar energy conversion efficiency. These findings suggest the role of chromen-4-one derivatives in developing sustainable energy solutions (Gad et al., 2020).

Molecular Docking and Structural Analyses

Molecular docking and structural analyses of chromen-4-one derivatives have provided insights into their potential biological targets and mechanisms of action. These studies are crucial for drug development and understanding the molecular basis of their biological activities (Sert et al., 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one involves the condensation of 2-ethylphenol with 2-bromoethanol to form 2-ethoxyphenol. This is followed by the synthesis of 7-(2-methylphenyl)methoxy-4-chromenone through the reaction of 7-hydroxy-4-chromenone with 2-methylphenylmagnesium bromide. Finally, the two compounds are coupled together through an etherification reaction to form the target compound.", "Starting Materials": [ "2-ethylphenol", "2-bromoethanol", "7-hydroxy-4-chromenone", "2-methylphenylmagnesium bromide" ], "Reaction": [ "2-ethylphenol + 2-bromoethanol -> 2-ethoxyphenol", "7-hydroxy-4-chromenone + 2-methylphenylmagnesium bromide -> 7-(2-methylphenyl)methoxy-4-chromenone", "2-ethoxyphenol + 7-(2-methylphenyl)methoxy-4-chromenone -> 3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one" ] } | |

CAS番号 |

844822-26-0 |

製品名 |

3-(2-Ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one |

分子式 |

C25H22O5 |

分子量 |

402.446 |

IUPAC名 |

3-(2-ethoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one |

InChI |

InChI=1S/C25H22O5/c1-3-27-21-10-6-7-11-22(21)30-24-16-29-23-14-19(12-13-20(23)25(24)26)28-15-18-9-5-4-8-17(18)2/h4-14,16H,3,15H2,1-2H3 |

InChIキー |

AQNAXMVAUPALCD-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-fluorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2423245.png)

![13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2423247.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2423257.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2423259.png)

![2-methyl-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2423263.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2423267.png)